

Unveiling the Molecular Architecture of Clerodenoside A: A Technical Guide

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Compound of Interest				
Compound Name:	Clerodenoside A			
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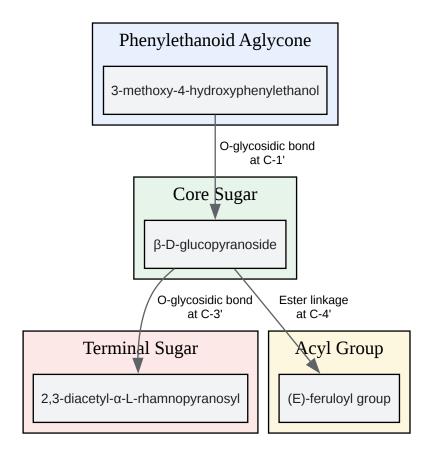
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure elucidation of **Clerodenoside A**, a phenylethanoid glycoside. The determination of its intricate molecular framework was accomplished through a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document serves as a comprehensive resource, presenting the available quantitative data, outlining the experimental methodologies, and visualizing the logical processes involved in the structural determination of this natural product.

The Chemical Identity of Clerodenoside A

Clerodenoside A is chemically designated as 2-(3-methoxy-4-hydroxylphenyl) ethyl-O-2,3-diacetyl- α -L-rhamnopyranosyl-(1 \rightarrow 3)-4-O-(E) -feruloyl- β -D-glucopyranoside. Its structure is comprised of a central β -D-glucopyranoside unit, which is glycosidically linked to a phenylethanoid aglycone. This core is further elaborated with an (E)-feruloyl group and a diacetylated α -L-rhamnopyranosyl moiety.





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Caption: Key structural components of Clerodenoside A.

Spectroscopic Data for Structural Confirmation

The definitive structure of **Clerodenoside A** was established through meticulous analysis of its spectroscopic data. While access to the complete raw data from the original publication is required for full analysis, the reported ¹³C-NMR and ¹H-NMR data provide the foundational evidence for the elucidated structure.

Quantitative NMR Data

The following tables summarize the ¹³C and ¹H-NMR chemical shifts for **Clerodenoside A**, which are critical for assigning the carbon and proton skeletons of the molecule.

Table 1: 13C-NMR Spectroscopic Data of Clerodenoside A



Position	δC (ppm)	Position	δС (ррт)
Phenylethanoid	Rhamnosyl		
1	131.5	1"	102.8
2	113.1	2"	72.8
3	147.2	3"	71.9
4	145.8	4"	73.5
5	116.3	5"	69.9
6	121.2	6"	18.4
7	72.1	Feruloyl	
8	36.4	1"'	127.3
3-OCH₃	56.5	2"'	111.9
Glucosyl	3'''	149.2	
1'	104.3	4"'	150.1
2'	76.1	5'''	116.2
3'	81.2	6'''	124.8
4'	78.9	7'''	147.9
5'	75.8	8'''	115.3
6'	69.8	9'''	168.8
Acetyl	3'''-OCH₃	56.4	
2"-OCOCH₃	172.1		_
2"-OCOCH₃	21.1		
3"-OCOCH₃	172.4		
3"-OCOCH₃	21.0		

Note: Data obtained from published literature; chemical shifts are relative to the solvent signal.

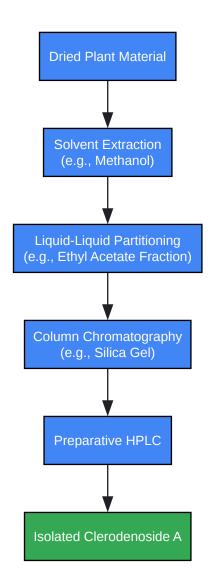


Experimental Protocols: A Generalized Approach

While the specific details of the experimental procedures are contained within the primary research publication, a general methodology for the isolation and structure elucidation of phenylethanoid glycosides like **Clerodenoside A** can be outlined.

Isolation and Purification Workflow

The isolation of **Clerodenoside A** from its natural source, Clerodendrum inerme, typically involves a multi-step process designed to separate the compound of interest from a complex mixture of plant metabolites.



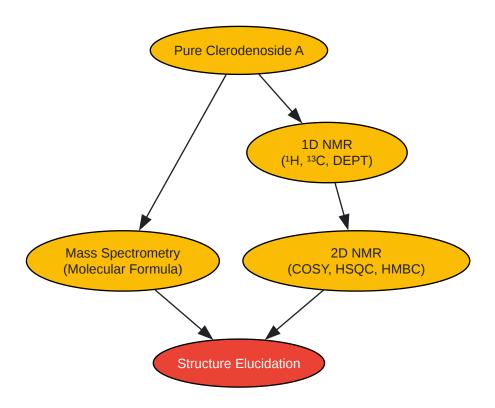
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Caption: A typical workflow for the isolation of **Clerodenoside A**.

Spectroscopic Analysis and Structure Determination

Once isolated, the pure compound is subjected to a battery of spectroscopic tests to determine its molecular structure.



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Caption: The logical flow of spectroscopic analysis for structure elucidation.

Concluding Remarks

The structural elucidation of **Clerodenoside A** is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed analysis of NMR and MS data allows for the precise determination of atom connectivity and stereochemistry, providing a complete picture of the molecule's three-dimensional architecture. For professionals in drug discovery and development, this information is paramount for understanding its potential biological activity, developing synthetic routes, and exploring its therapeutic applications. For complete experimental details, researchers are encouraged to consult the primary literature:







Nan, H., Wu, J., & Zhang, S. (2005). A new phenylethanoid glycoside from Clerodendrum inerme. Pharmazie, 60(10), 798–799.

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